2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound characterized by multiple methoxy groups and a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling Reactions: The phenyl and phenoxy groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways or as an anti-cancer agent.
Materials Science: Its complex aromatic structure makes it a candidate for use in organic electronics or as a precursor for advanced materials.
Biological Studies: The compound can be used in studies of enzyme interactions and receptor binding due to its multiple functional groups.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple methoxy groups and aromatic rings allow it to fit into binding pockets of proteins, potentially inhibiting or activating their function. Pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone lies in its specific arrangement of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C30H35NO6 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C30H35NO6/c1-19-11-20(2)13-23(12-19)37-18-25-24-17-29(36-6)28(35-5)16-22(24)9-10-31(25)30(32)15-21-7-8-26(33-3)27(14-21)34-4/h7-8,11-14,16-17,25H,9-10,15,18H2,1-6H3 |
InChI Key |
MRONZVJNDCZTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC(=C(C=C4)OC)OC)OC)OC)C |
Origin of Product |
United States |
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